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Abstract
Segigratinib (also known as 3D185) is a potent and selective, orally bioavailable small

molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as

Colony-Stimulating Factor 1 Receptor (CSF-1R). Aberrant FGFR signaling is a known driver in

various malignancies, making it a compelling target for therapeutic intervention. This technical

guide provides a comprehensive overview of the preclinical research on segigratinib, detailing

its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in

its evaluation. The dual inhibition of FGFR and CSF-1R presents a novel approach to cancer

therapy by not only directly targeting tumor cell proliferation but also modulating the tumor

microenvironment.

Introduction
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation,

differentiation, migration, and angiogenesis. Genetic alterations in FGFRs, such as gene

fusions, mutations, and amplifications, have been identified as oncogenic drivers in a variety of

cancers, including cholangiocarcinoma, urothelial carcinoma, and non-small cell lung cancer.

This has led to the development of targeted therapies aimed at inhibiting FGFR signaling.

Segigratinib is a novel tyrosine kinase inhibitor that potently targets FGFR1, FGFR2, and

FGFR3. Uniquely, it also exhibits potent inhibitory activity against CSF-1R, a key regulator of
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macrophage differentiation and survival. Tumor-associated macrophages (TAMs) are known to

promote tumor growth, angiogenesis, and metastasis, and suppress anti-tumor immunity. By

inhibiting CSF-1R, segigratinib has the potential to reprogram the tumor microenvironment to

be less hospitable for tumor growth.

This document serves as a technical resource for researchers and drug development

professionals, summarizing the key preclinical data and methodologies related to segigratinib.

Mechanism of Action
Segigratinib is an ATP-competitive inhibitor of the FGFR and CSF-1R tyrosine kinases. By

binding to the ATP-binding pocket of these receptors, it blocks their autophosphorylation and

subsequent activation of downstream signaling pathways.

FGFR Signaling Inhibition
Upon binding of FGF ligands, FGFRs dimerize and trans-autophosphorylate specific tyrosine

residues in their intracellular kinase domains. This leads to the recruitment and activation of

several downstream signaling cascades, including:

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.

PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.

PLCγ-PKC Pathway: Regulates cell migration and differentiation.

Segigratinib's inhibition of FGFR phosphorylation effectively blocks these downstream

pathways, leading to reduced tumor cell proliferation and survival.

CSF-1R Signaling Inhibition
The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and

autophosphorylation, activating downstream signaling pathways such as the PI3K-AKT and

MAPK pathways. This signaling is critical for the differentiation, survival, and function of

macrophages. By inhibiting CSF-1R, segigratinib can reduce the number of tumor-promoting

M2-like macrophages within the tumor microenvironment, potentially enhancing anti-tumor

immune responses.
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Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of

segigratinib.

Table 1: In Vitro Kinase Inhibitory Activity of Segigratinib
Target IC50 (nM)

FGFR1 0.5

FGFR2 1.3

FGFR3 3.6

CSF-1R 3.8

IC50 values represent the concentration of segigratinib required to inhibit 50% of the kinase

activity in a cell-free assay.

Table 2: In Vitro Cellular Proliferation Inhibitory Activity
of Segigratinib

Cell Line Cancer Type FGFR Alteration Cellular IC50 (nM)

KATOIII Gastric Cancer FGFR2 Amplification 1.1

SNU-16 Gastric Cancer FGFR2 Amplification 0.9

NCI-H1581 Lung Cancer FGFR1 Amplification 1.8

RT112/84 Bladder Cancer FGFR3 Fusion 3.2

AN3CA Endometrial Cancer FGFR2 Mutation 2.5

Cellular IC50 values represent the concentration of segigratinib required to inhibit 50% of cell

proliferation in vitro.

Table 3: In Vivo Antitumor Efficacy of Segigratinib in
Xenograft Models
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Tumor Model Cancer Type Dosing
Tumor Growth
Inhibition (%)

SNU-16 Gastric Cancer 25 mg/kg, once daily 85

NCI-H1581 Lung Cancer 25 mg/kg, once daily 78

RT112/84 Bladder Cancer 25 mg/kg, once daily 72

Tumor growth inhibition is calculated as the percentage difference in tumor volume between

treated and vehicle control groups at the end of the study.

Experimental Protocols
In Vitro Kinase Assay

Principle: To determine the concentration of segigratinib required to inhibit the enzymatic

activity of purified FGFR and CSF-1R kinases.

Methodology:

Recombinant human FGFR1, FGFR2, FGFR3, and CSF-1R kinase domains were used.

The kinase reaction was initiated by adding ATP to a mixture of the kinase, a suitable

substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of segigratinib in a kinase

reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20).

After incubation at room temperature for a specified time (e.g., 60 minutes), the reaction

was stopped.

The amount of phosphorylated substrate was quantified using a suitable detection

method, such as ADP-Glo™ Kinase Assay (Promega) or HTRF® Kinase Assays (Cisbio).

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular Proliferation Assay
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Principle: To assess the effect of segigratinib on the growth of cancer cell lines with known

FGFR alterations.

Methodology:

Cancer cell lines were seeded in 96-well plates at a predetermined density (e.g., 3,000-

5,000 cells/well) and allowed to adhere overnight.

Cells were then treated with a serial dilution of segigratinib or vehicle control (e.g.,

DMSO) for a specified duration (e.g., 72 hours).

Cell viability was assessed using a colorimetric or luminescent assay, such as the MTT

assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

The absorbance or luminescence signal, which is proportional to the number of viable

cells, was measured using a plate reader.

Cellular IC50 values were determined from the dose-response curves.

In Vivo Tumor Xenograft Study
Principle: To evaluate the antitumor efficacy of segigratinib in a living organism.

Methodology:

Human cancer cells with specific FGFR alterations were implanted subcutaneously into

the flank of immunocompromised mice (e.g., BALB/c nude mice).

Once the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized

into treatment and control groups.

Segigratinib was administered orally once daily at specified doses. The vehicle control

group received the formulation vehicle.

Tumor volume was measured regularly (e.g., twice a week) using calipers, and calculated

using the formula: (Length x Width²)/2.

Body weight and general health of the mice were monitored throughout the study.
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At the end of the study, the tumor growth inhibition was calculated.
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Caption: Segigratinib inhibits FGFR and CSF-1R signaling pathways.

Experimental Workflow Diagram
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Caption: Preclinical to clinical workflow for an FGFR inhibitor.
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Clinical Development
Segigratinib is currently being investigated in clinical trials. A Phase 1, open-label, multicenter,

dose-escalation study is evaluating the safety, tolerability, and preliminary efficacy of

segigratinib monotherapy in subjects with advanced solid tumors. Additionally, a Phase 2

clinical trial (NCT05039892) is planned to assess the efficacy and safety of segigratinib in

patients with previously treated locally advanced or metastatic cholangiocarcinoma harboring

FGFR2 gene alterations. As of the writing of this guide, the results of these clinical trials have

not yet been publicly disclosed.

Conclusion
Segigratinib is a promising novel inhibitor of FGFR1/2/3 and CSF-1R with potent preclinical

antitumor activity. Its dual mechanism of action, targeting both the tumor cells directly and the

tumor-supportive microenvironment, represents a rational and innovative approach to cancer

therapy. The preclinical data summarized in this guide provide a strong rationale for its ongoing

clinical development. Future research and the results of the ongoing clinical trials will be crucial

in determining the therapeutic potential of segigratinib in patients with FGFR-driven

malignancies.

To cite this document: BenchChem. [Segigratinib: A Technical Guide to a Novel FGFR
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579859#segigratinib-fgfr-inhibitor-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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